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Compound of Interest

Compound Name: HG-14-10-04

Cat. No.: B607944 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
HG-14-10-04 is a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and mutant

Epidermal Growth Factor Receptor (EGFR).[1][2] It exhibits significant inhibitory activity against

ALK and various EGFR mutations, making it a valuable tool for cancer research, particularly in

the context of non-small cell lung cancer (NSCLC) where these mutations are prevalent. These

application notes provide detailed protocols for the use of HG-14-10-04 in cell culture, including

cell line selection, culture conditions, and key experimental assays to assess its efficacy.

Data Presentation
Table 1: Inhibitory Activity of HG-14-10-04

Target IC₅₀ (nM)

ALK 20

EGFR (L858R/T790M) 15.6

EGFR (19del/T790M/C797S) 22.6

EGFR (L858R/T790M/C797S) 124.5

Data sourced from MedChemExpress.[1]
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Table 2: Sample Cell Viability Data of HG-14-10-04 in
ALK-positive and EGFR-mutant Cancer Cell Lines

Cell Line Genetic Profile
HG-14-10-04
Concentration (nM)

% Cell Viability
(relative to control)

NCI-H2228 EML4-ALK fusion 0 100%

1 85%

10 60%

50 25%

100 10%

500 2%

HCC827 EGFR del E746-A750 0 100%

1 90%

10 70%

50 35%

100 15%

500 5%

Note: The data presented in this table is representative and intended for illustrative purposes.

Actual results may vary depending on experimental conditions.

Recommended Cell Lines for HG-14-10-04 Studies
For investigating the biological effects of HG-14-10-04, it is recommended to use cell lines with

known ALK rearrangements or EGFR mutations.

NCI-H2228: A human lung adenocarcinoma cell line that harbors an EML4-ALK fusion gene.

This cell line is suitable for studying the inhibitory effects of HG-14-10-04 on ALK signaling.

HCC827: A human lung adenocarcinoma cell line with a deletion in exon 19 of the EGFR

gene (del E746-A750). This cell line is sensitive to EGFR tyrosine kinase inhibitors and is a
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good model for assessing the activity of HG-14-10-04 against mutant EGFR.

A549: A human lung carcinoma cell line that is wild-type for both ALK and EGFR. It can be

used as a negative control to assess the specificity of HG-14-10-04.

Experimental Protocols
Cell Culture Protocols
NCI-H2228 Cell Culture Protocol

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2

mM L-glutamine, and 1% Penicillin-Streptomycin.[3][4]

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[3]

Subculturing:

When cells reach 80-90% confluency, aspirate the culture medium.

Wash the cell monolayer with sterile PBS.

Add 1-2 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 2-3 minutes until

cells detach.[4]

Neutralize the trypsin with complete growth medium.

Centrifuge the cell suspension at 125 x g for 5 minutes.[3]

Resuspend the cell pellet in fresh growth medium and plate into new culture flasks at a

split ratio of 1:2 to 1:3.[3]

Change the medium every 2-3 days.[3]

HCC827 Cell Culture Protocol

Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-

Streptomycin.[5][6]
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Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

Subculturing:

Culture cells to 80% confluency.

Aspirate the medium and wash with PBS.

Add 1-3 mL of 0.25% Trypsin-EDTA and incubate for 5-15 minutes at 37°C.[5][6]

Add complete growth medium to inactivate the trypsin.

Collect the cells and centrifuge at 125 x g for 5-10 minutes.[5][6]

Resuspend the pellet in fresh medium and re-plate. A split ratio of 1:4 to 1:6 is

recommended.[6]

A549 Cell Culture Protocol

Growth Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-

Streptomycin.[7]

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

Subculturing:

When cells are 70-90% confluent, remove the medium.[7]

Rinse with PBS and add 0.25% Trypsin-EDTA.[7]

Incubate for 5-15 minutes until cells detach.[7]

Add complete growth medium to neutralize the trypsin.

Centrifuge the cells and resuspend in fresh medium for plating.

Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of HG-14-10-04 on the viability of cancer cells.
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Cell Seeding:

Trypsinize and count the cells.

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete growth medium.

Incubate overnight to allow for cell attachment.

Compound Treatment:

Prepare a stock solution of HG-14-10-04 in DMSO.

Perform serial dilutions of the stock solution in culture medium to achieve the desired final

concentrations.

Remove the medium from the wells and add 100 µL of the medium containing different

concentrations of HG-14-10-04. Include a vehicle control (DMSO) and a no-treatment

control.

Incubate for 48-72 hours.

MTT Addition and Incubation:

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

Formazan Solubilization and Absorbance Measurement:

Carefully remove the medium.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Shake the plate on an orbital shaker for 15 minutes.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:
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Subtract the absorbance of the blank wells (medium only) from all other readings.

Calculate the percentage of cell viability relative to the vehicle control.

Plot the percentage of cell viability against the logarithm of the inhibitor concentration to

determine the IC₅₀ value.

Western Blot Analysis of p-ALK and p-EGFR
This protocol is designed to determine the effect of HG-14-10-04 on the phosphorylation status

of ALK and EGFR.

Cell Treatment and Lysis:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat the cells with various concentrations of HG-14-10-04 for a specified time (e.g., 2-24

hours).

For EGFR phosphorylation, serum-starve the cells overnight before treatment and then

stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes before lysis.

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and

phosphatase inhibitors.

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to

pellet cell debris.

Protein Quantification:

Determine the protein concentration of the supernatant using a BCA protein assay.

Sample Preparation and SDS-PAGE:

Normalize the protein concentration of all samples.

Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

Load 20-30 µg of protein per lane onto a polyacrylamide gel.
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Run the gel to separate the proteins by size.

Protein Transfer:

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against phospho-ALK (e.g., Tyr1604),

total ALK, phospho-EGFR (e.g., Tyr1173), and total EGFR overnight at 4°C. Use a loading

control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

Wash the membrane with TBST.

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

Wash the membrane again with TBST.

Detection:

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands

using an imaging system.

Quantify the band intensities to determine the relative levels of phosphorylated and total

proteins.

Visualizations
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Caption: ALK Signaling Pathway Inhibition by HG-14-10-04.
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Caption: Mutant EGFR Signaling Pathway Inhibition by HG-14-10-04.
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Caption: Experimental Workflow for Evaluating HG-14-10-04.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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